molecular formula C21H17ClFNO B5193386 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone

3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone

Cat. No. B5193386
M. Wt: 353.8 g/mol
InChI Key: UEOQDSSPCODCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone, also known as 3-Cl-4F-Phenylacetone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a ketone derivative that is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. In

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone is not well understood. However, it is believed to act on the central nervous system by altering the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone are not well studied. However, it is believed to have psychoactive effects and may act as a stimulant or hallucinogen.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone in lab experiments is its versatility as a precursor for the synthesis of various organic compounds. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling this compound due to its potential health hazards.

Future Directions

There are several future directions for research involving 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound. This could lead to the development of new pharmaceuticals and other organic compounds with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone involves a multi-step process that begins with the reaction of benzaldehyde with nitroethane to form nitrostyrene. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then reacted with chloroacetone and subsequently with 4-fluoroaniline to yield 3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone.

Scientific Research Applications

3-[(3-chlorophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanoneylacetone has been used in various scientific research applications, including as a precursor for the synthesis of pharmaceuticals such as antidepressants, antihistamines, and antipsychotics. This compound has also been used in the synthesis of other organic compounds, including agrochemicals and fragrances.

properties

IUPAC Name

3-(3-chloroanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO/c22-17-7-4-8-19(13-17)24-20(15-9-11-18(23)12-10-15)14-21(25)16-5-2-1-3-6-16/h1-13,20,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOQDSSPCODCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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